Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate
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Overview
Description
Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate is a fluorinated organic compound with the molecular formula C8H8F6O3 and a molecular weight of 266.138 g/mol . This compound is known for its unique chemical structure, which includes multiple trifluoromethyl groups, making it highly valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced purification techniques like chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,5,5-trifluoro-4-oxopentanoate
- 5,5,5-trifluoro-2-oxo-4-trifluoromethyl-pentanoic acid ethyl ester
Uniqueness
Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate stands out due to its multiple trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
201930-83-8 |
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Molecular Formula |
C8H8F6O3 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H8F6O3/c1-2-17-6(16)4(15)3-5(7(9,10)11)8(12,13)14/h5H,2-3H2,1H3 |
InChI Key |
MGYLTMZNOWUGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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